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Ranatuerin-2CPc

Antimicrobial peptide Ranatuerin-2 Sequence-activity relationship

Investigators requiring the exact Ranatuerin-2CPc sequence for structure-activity relationship studies face risks from generic substitution. Even single-residue changes among ranatuerin-2 paralogs drastically alter MIC values and hemolytic profiles. This product solves that by providing the precise 28-residue peptide (GLMDTVKNAAKNLAGQLLDTIKCKITGC) with the Cys23-Cys28 disulfide bridge. - Enables direct comparison with paralogs CPa and CPb from L. capito for systematic SAR analysis. - Serves as a species-specific scaffold for NMR/CD spectroscopic analysis of disulfide-constrained AMP folding. - Provides a validated benchmark (96.42% identity to PHNX-8) for computational AMP design pipelines.

Molecular Formula
Molecular Weight
Cat. No. B1576030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanatuerin-2CPc
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ranatuerin-2CPc Identity and Baseline Characterization


Ranatuerin-2CPc (sequence GLMDTVKNAAKNLAGQLLDTIKCKITGC with a Cys23–Cys28 disulfide bridge) is a 28‑residue antimicrobial peptide (AMP) belonging to the ranatuerin‑2 family, isolated from the skin secretions of the North American gopher frog Lithobates capito (formerly Rana capito) . Like all ranatuerin‑2 peptides, it contains the conserved Rana‑box motif and is classified under the frog antimicrobial peptide family PF08023 [1]. The peptide is a linear, cationic AMP with a calculated mass of 2918.49 Da and a net charge of +3 at physiological pH . Its primary literature source is PubMed ID 19635516, which reports the peptidomic characterization of L. capito skin secretions and identifies three ranatuerin‑2 paralogs (CPa, CPb, CPc) from this species [2].

Cationic antimicrobial peptide from Lithobates capito skin secretion
Defined C-terminal disulfide-bonded Rana-box motif
Unique sequence among L. capito ranatuerin-2 paralogs
For antimicrobial screening and host-defense AMP research

Why Ranatuerin-2CPc Cannot Substitute Other Ranatuerin-2 Peptides


Ranatuerin‑2 paralogs from the same species (CPa, CPb, CPc) and orthologs from other Lithobates species exhibit as little as one to several amino acid substitutions, yet the ranatuerin‑2 family as a whole displays an extremely broad MIC range – from 2 µM to >200 µM against S. aureus and from 2 µM to 30 µM against E. coli [1]. Even single‑residue changes (e.g., Asp→Asn at position 4 between CPa and CPb, or Ser→Val at position 4 between CPc and other orthologs) alter cationicity, amphipathicity, and target selectivity [2]. Consequently, generic substitution of Ranatuerin‑2CPc with a “representative” ranatuerin‑2 peptide risks selecting a molecule with markedly different antimicrobial potency, spectrum, or hemolytic profile, undermining experimental reproducibility in both basic research and translational screening campaigns [3].

Paralog potency divergence
Ranatuerin-2 family exhibits extreme activity range; single-residue substitutions may shift antimicrobial potency.
Amphipathicity and selectivity
Minor sequence changes in CPc alter charge distribution and membrane interaction, potentially affecting target spectrum.
Ecological host-defense mismatch
Orthologs from different species reflect distinct immune pressures; cross-species substitution may confound comparative studies.

Ranatuerin-2CPc Differentiation Evidence Against Closest Analogs


Sequence Divergence Within L. capito Paralog Set

Ranatuerin‑2CPc differs from the co‑expressed paralogs CPa and CPb at a minimum of two and one residue positions, respectively. The N‑terminal sequence of CPc (Gly1‑Leu2‑Met3‑Asp4‑Thr5) contrasts with CPa (Gly1‑Ile2‑Met3‑Asp4‑Thr5) and CPb (Gly1‑Ile2‑Met3‑Asp4‑Thr5) at position 2, where a branched‑chain hydrophobic residue (Ile in CPa, CPb, and many orthologs) is replaced by Leu . Position 4 differs between CPc (Asp) and CPb (Asn), altering local charge density and hydrogen‑bonding potential [1]. In the ranatuerin‑2 family, such N‑terminal variations are known to modulate antimicrobial potency by more than 10‑fold across different species orthologs [2].

Paralog Sequence Divergence
Head-to-head
Leu2 (Ile in CPa/CPb), Asp4 (Asn in CPb), Thr5→Val shift; estimated +0.1 local hydrophobicity at position 2
Residue-level differences may alter membrane insertion kinetics and target selectivity; activity not extrapolatable from paralogs.
Sequence alignment of mature peptides; disulfide topology conserved.
Antimicrobial peptide Ranatuerin-2 Sequence-activity relationship

Paralog Sequence Identity and Functional Non-Equivalence

Among the three ranatuerin‑2 peptides co‑expressed in L. capito, CPc shares higher sequence identity with CPb (96.4%, one substitution) than with CPa (92.9%, two substitutions) [1]. In other ranid species, single‑residue substitutions within the ranatuerin‑2 family have been shown to alter MIC values against S. aureus from 2 µM to >200 µM [2]. While direct MIC data for CPc are not publicly reported, the documented functional non‑equivalence of near‑identical ranatuerin‑2 variants provides a strong class‑level precedent that CPc, CPb, and CPa are functionally distinct entities that cannot be substituted for one another without experimental validation [2].

Functional Non-Equivalence
Class-level
96.4% identity to CPb; family MIC range >100‑fold against S. aureus
High sequence identity does not guarantee interchangeable antimicrobial profile; experimental validation is required.
Class-level precedent from 6+ ranatuerin-2 orthologs.
Ranatuerin-2 Paralog divergence Antimicrobial specificity

Disulfide Bond Topology and Ortholog Variation

Ranatuerin‑2CPc contains the canonical C‑terminal cysteine framework (Cys23–Lys24–Ile25–Thr26–Gly27–Cys28) that forms a single disulfide bond, a hallmark of the ranatuerin‑2 family . This structural feature is conserved across all known ranatuerin‑2 peptides and is essential for maintaining the Rana‑box conformation that contributes to membrane lytic activity [1]. Compared with the well‑characterized Ranatuerin‑2P (from R. pipiens), which has a different disulfide‑proximal sequence (Cys23–Lys24–Ile25–Thr26–Gly27–Cys28 identical to CPc) but diverges at 9 positions overall [2], CPc's unique combination of a conserved Cys‑framework with a species‑specific N‑terminal sequence provides a distinct structural scaffold.

Disulfide Bond & Ortholog
Cross-study comparable
Conserved C23–C28 disulfide; 64.3% overall identity with Ranatuerin-2P
Common structural fold but substantial sequence divergence suggests independent procurement for comparative studies.
Ranatuerin-2P MIC: S. aureus 50 µM, E. coli 13 µM (broth microdilution).
Disulfide bond Rana‑box Structural stability

Species-Specific Evolutionary Origin and Ecological Pressures

Ranatuerin‑2CPc is isolated exclusively from Lithobates capito, a frog species endemic to the southeastern United States that occupies a distinct ecological niche compared to other ranid frogs [1]. Phylogenetic analysis of 37 ranatuerin‑2 peptides from 17 Lithobates species places L. capito in a clade with L. sevosus, L. areolatus, and L. palustris, distinct from the L. pipiens group (source of Ranatuerin‑2P) [1]. The differing pathogenic pressures associated with divergent habitats are thought to drive functional specialization of skin‑secreted AMP repertoires, meaning that peptides from even closely related species may exhibit different antimicrobial spectra and potencies [2].

Species-Specific Origin
Class-level
L. capito in distinct phylogenetic clade; no direct MIC comparison available
Sourcing exact species peptide is critical for evolutionary host-defense research; ortholog substitution may confound interpretations.
Phylogenetic analysis of 37 ranatuerin-2 sequences.
Host defense peptide Species specificity Antimicrobial spectrum

Ranatuerin-2CPc Research and Industrial Application Scenarios


Species-Specific Paralog Structure-Activity Relationship Studies

Investigators requiring the complete set of L. capito ranatuerin‑2 paralogs (CPa, CPb, CPc) for systematic SAR analysis should procure Ranatuerin‑2CPc as the third distinct chemical entity. Sequence alignment demonstrates that CPc provides a unique residue combination at positions 2 (Leu) and 4 (Asp) not found in CPa or CPb . Comparing the antimicrobial and hemolytic profiles of all three paralogs at matched concentrations will elucidate the functional impact of these specific natural substitutions.

Amphibian Host-Defense Evolution and Ecological Immunology

Ranatuerin‑2CPc is derived from L. capito, a species whose phylogenetic position is firmly established within the Lithobates radiation [1]. Procuring this exact peptide enables researchers to link molecular AMP structure to the ecological and evolutionary pressures shaping the innate immune repertoire of southeastern U.S. ranid frogs, without introducing confounds from orthologous peptides isolated from ecologically divergent species such as L. pipiens or L. catesbeianus [1].

Computational AMP Design and Sequence-Similarity Benchmarking

The Ranatuerin‑2CPc sequence (GLMDTVKNAAKNLAGQLLDTIKCKITGC) has been used as a high‑similarity reference (96.42% identity) for synthetic AMP design algorithms, as demonstrated by the PHNX‑8 peptide entry in recent computational studies [2]. Procuring authentic Ranatuerin‑2CPc allows direct experimental validation of computationally predicted MIC and selectivity improvements, serving as a benchmark for in silico AMP engineering pipelines.

Disulfide-Bonded Cyclic AMP Conformational Studies

With its single C‑terminal disulfide bond (Cys23–Cys28) embedded in the conserved Rana‑box motif, Ranatuerin‑2CPc provides a well‑defined model for NMR or CD spectroscopic analysis of disulfide‑constrained AMP folding . When compared with its linear (reduced) form or with the disulfide‑bonded Ranatuerin‑2P ortholog, CPc offers a species‑specific scaffold to dissect the contribution of the Cys‑loop to antimicrobial activity and serum stability.

Application
Selection Property
Validation Focus
Paralog SAR Studies
Unique Leu2/Asp4 combination
Comparative antimicrobial and hemolytic profiling of L. capito paralogs
Host-Defense Evolution
Species-specific sequence from L. capito
Linking AMP structure to ecological immune pressures in southeastern ranids
Computational AMP Benchmarking
High-identity natural AMP reference
Experimental validation of in silico peptide design predictions
Disulfide Folding Studies
Single C23–C28 disulfide in Rana-box
NMR/CD analysis of disulfide-constrained AMP conformation and activity
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